molecular formula C7H5BrN2O B3219926 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190322-00-9

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B3219926
CAS No.: 1190322-00-9
M. Wt: 213.03 g/mol
InChI Key: YYRBBGSSAZGORC-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that features a bromine atom at the third position of the pyrrolo[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol typically involves the bromination of 1H-pyrrolo[3,2-b]pyridin-5-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: 1H-pyrrolo[3,2-b]pyridin-5-ol.

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridin-5-ol
  • 7-Azaindole derivatives

Uniqueness

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the third position allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRBBGSSAZGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 2
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 3
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 4
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 5
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 6
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

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